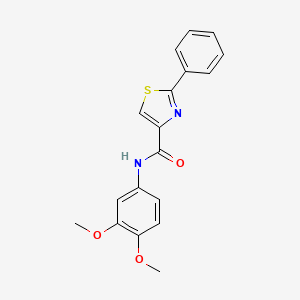
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, also known as DPTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. DPTC is a member of the thiazole family of compounds, which are known to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Studies have also shown that N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide can inhibit the growth of blood vessels, which is important for the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide in lab experiments is that it exhibits potent anticancer and antimicrobial activity, making it a potentially useful tool for studying these diseases. However, one limitation is that the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide. One area of interest is the development of new synthetic analogs of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide with improved potency and selectivity against specific cancer cell types. Another area of interest is the elucidation of the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, which may provide insight into new targets for cancer therapy. Additionally, further studies are needed to assess the safety and toxicity of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide in animal models and in humans, which is essential for its potential use in clinical settings.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to form the thiazole ring, which is subsequently coupled with 2-phenylacetyl chloride to form the final product, N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and an antifungal agent. Studies have shown that N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-8-13(10-16(15)23-2)19-17(21)14-11-24-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPJUZHXKUSSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
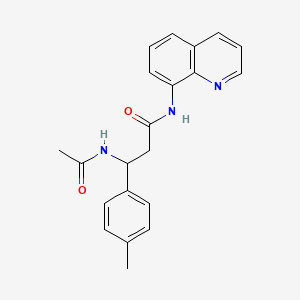
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
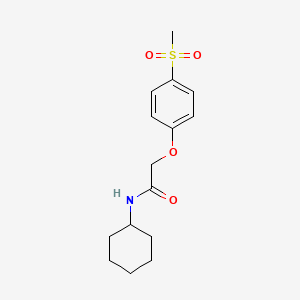
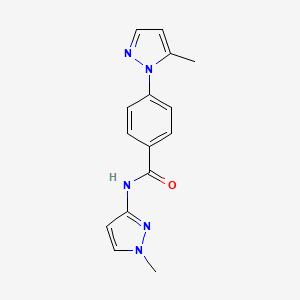
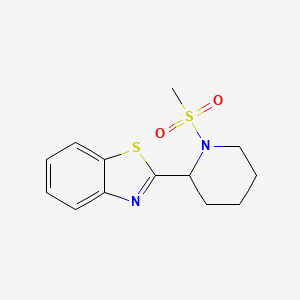
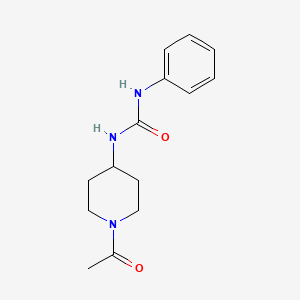
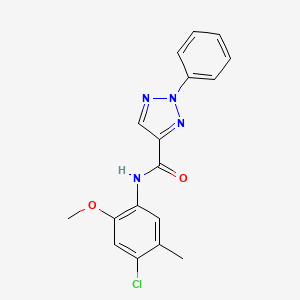
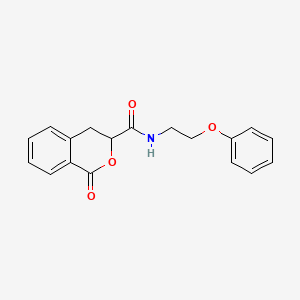
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)